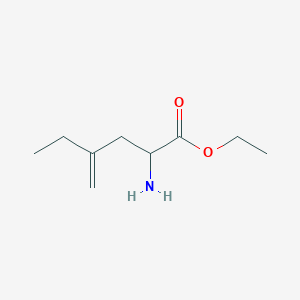![molecular formula C11H12N6S3 B13580360 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that features a unique combination of pyrazolo[3,4-d]pyrimidine and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Formation of the Thiadiazole Ring: This step involves cyclization reactions using hydrazine derivatives and appropriate sulfur sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the pyrazolo[3,4-d]pyrimidine core or thiadiazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinases by binding to the ATP-binding site, thereby preventing phosphorylation of key proteins involved in cell signaling.
Signal Transduction Pathways: By inhibiting kinases, the compound can modulate various signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-amino-1H-pyrazolo[3,4-d]pyrimidine: Known for its efficacy against visceral leishmaniasis.
4-acylaminopyrazolo[3,4-d]pyrimidine: Used as sigma-1 receptor ligands for pain treatment.
Uniqueness
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole is unique due to its dual sulfanyl groups and the combination of pyrazolo[3,4-d]pyrimidine and thiadiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N6S3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-5-propylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H12N6S3/c1-3-4-18-10-15-16-11(20-10)19-9-7-5-14-17(2)8(7)12-6-13-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
XYBCMURPBFPJAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)SC2=NC=NC3=C2C=NN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)

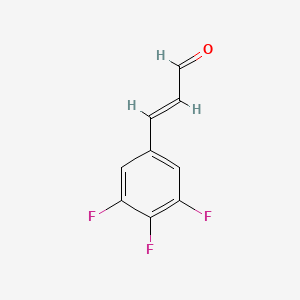
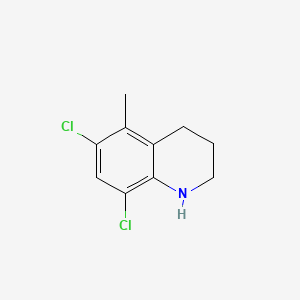

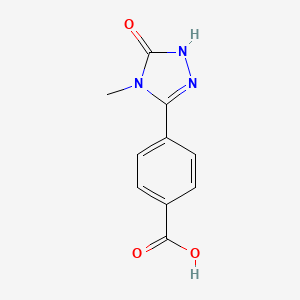

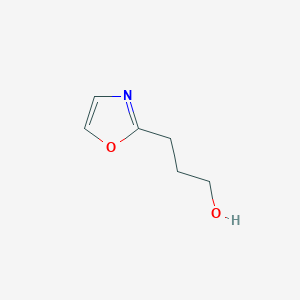
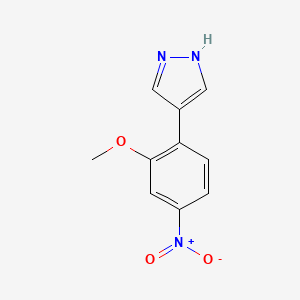

![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
